molecular formula C17H26N2O8 B12092098 N-T-Boc-B-T-butyl-L-aspartic acid N-

N-T-Boc-B-T-butyl-L-aspartic acid N-

Cat. No.: B12092098
M. Wt: 386.4 g/mol
InChI Key: PIITZDSTZQZNQH-UHFFFAOYSA-N
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Description

N-T-Boc-B-T-butyl-L-aspartic acid N- is a useful research compound. Its molecular formula is C17H26N2O8 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-T-Boc-B-T-butyl-L-aspartic acid N- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-T-Boc-B-T-butyl-L-aspartic acid N- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIITZDSTZQZNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Protected Amino Acid Chemistry Paradigms

The synthesis of peptides, polymers of amino acids linked by amide (peptide) bonds, is a complex undertaking due to the multifunctional nature of the amino acid building blocks. nih.gov Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group. Furthermore, many amino acids, like aspartic acid, contain an additional reactive group in their side chain. biosynth.com To achieve the controlled, sequential assembly of a peptide, it is mandatory to temporarily mask these reactive sites to prevent undesired side reactions and polymerization. nih.govbiosynth.com

This masking is accomplished through the use of "protecting groups," which are selectively introduced onto the functional groups and later removed under specific conditions. biosynth.com N-Boc-L-Asp(OtBu)-OH is a quintessential example of such a protected amino acid, designed specifically for L-aspartic acid. It features two distinct acid-labile protecting groups:

The N-tert-butoxycarbonyl (Boc) group: This group protects the α-amino group, preventing it from reacting during the formation of a peptide bond. biosynth.comlifetein.com

The β-tert-butyl (OtBu) ester: This group protects the carboxylic acid function in the side chain, thereby preventing it from participating in competing reactions. peptide.com

The strategic application of these groups allows chemists to direct reactivity exclusively to the unprotected α-carboxyl group for peptide bond formation.

Protecting Group Abbreviation Protected Functional Group Primary Role in Synthesis
tert-butoxycarbonylBocα-Amino Group (N-terminus)Temporary protection, prevents unwanted polymerization during peptide chain elongation. lifetein.com
tert-butyl esterOtBuSide-Chain Carboxyl Group (β-carboxyl)"Permanent" protection during chain assembly, prevents side-chain branching and side reactions like aspartimide formation. peptide.compeptide.com

Significance in Peptide and Complex Biomolecule Synthesis Methodologies

The primary application of N-Boc-L-Asp(OtBu)-OH is in Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized the creation of peptides by anchoring the growing peptide chain to an insoluble resin support. lifetein.com This compound is integral to two major SPPS strategies: the Boc/Bzl strategy and the more contemporary Fmoc/tBu strategy. peptide.comiris-biotech.de

In the Boc/Bzl strategy , the Boc group serves as the temporary N-terminal protection, which is removed at each cycle of amino acid addition using a moderate acid like trifluoroacetic acid (TFA). peptide.com The OtBu group on the aspartic acid side chain, along with other benzyl-type (Bzl) side-chain protecting groups, remains intact and is only removed at the end of the entire synthesis using a much stronger acid, such as hydrofluoric acid (HF). peptide.comresearchgate.net

A critical function of the OtBu side-chain protection is the prevention of a notorious side reaction known as aspartimide formation . iris-biotech.dersc.org This intramolecular cyclization occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carboxyl group of aspartic acid, a reaction often promoted by the basic conditions of Fmoc removal. iris-biotech.debiotage.com The formation of an aspartimide intermediate can lead to a mixture of unwanted by-products. iris-biotech.denih.gov The steric bulk of the tert-butyl ester group significantly hinders this intramolecular attack, preserving the integrity of the peptide chain. biotage.comiris-biotech.de

Beyond standard peptides, N-Boc-L-Asp(OtBu)-OH is a valuable building block in the synthesis of more complex molecules, including peptidomimetics, cyclic peptides, and modified proteins where precise control over the aspartic acid side chain is crucial for the final structure and function. acs.orgresearchgate.net

Overview of Its Multifunctional Protection Scheme for Directed Chemical Reactions

Strategies for Alpha-Amino Protection with the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry. mychemblog.comlibretexts.org Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. researchgate.netwikipedia.org The introduction of the Boc group onto the α-amino function of L-aspartic acid is a critical step in the synthesis of N-Boc-L-Asp(OtBu)-OH.

Reaction with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Controlled Environments

The most common method for the N-tert-butyloxycarbonylation of amines involves the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). mychemblog.com This reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the Boc anhydride. fishersci.co.uk

The reaction conditions for Boc protection are flexible and can be adapted to the specific substrate and desired outcome. fishersci.co.uk The process generally results in high yields and rapid conversions under relatively mild conditions. fishersci.co.uk Common solvents for this transformation include water, tetrahydrofuran (B95107) (THF), acetonitrile, or mixtures thereof. fishersci.co.uk The reaction is often carried out at room temperature or with moderate heating. fishersci.co.uk

A variety of bases can be employed, with sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP) being frequently used. fishersci.co.uk For instance, the protection of an amine can be achieved by stirring a solution of the amine with Boc₂O and a base in a suitable solvent. fishersci.co.uk

Table 1: Common Conditions for N-Boc Protection with Boc₂O

Solvent System Base Temperature Key Features
Water/DioxaneNaOH or NaHCO₃Room TemperatureGood for many amino acids, by-products are easily removed.
THF/Methanol (B129727)Triethylamine (B128534)0 °C to Room Temp.Anhydrous conditions, suitable for water-sensitive substrates. chemicalforums.com
AcetonitrileDMAPRoom TemperatureEffective for protection of various amines. wikipedia.org
WaterCatalyst-freeRoom TemperatureEnvironmentally friendly, avoids the use of acids or bases. organic-chemistry.org
Chloroform/Water (biphasic)Sodium BicarbonateRefluxAlternative method for certain substrates. fishersci.co.uk

Catalytic Approaches for N-tert-Butyloxycarbonylation (e.g., Ionic Liquids, Heterogeneous Catalysts)

In recent years, more environmentally friendly and efficient catalytic methods for N-Boc protection have been developed. These approaches often utilize catalysts that can be recycled and reused, reducing waste and cost.

Ionic Liquids: Protic ionic liquids have emerged as effective catalysts for the N-tert-butyloxycarbonylation of amines. rsc.orgacademie-sciences.fr For example, 1,1,3,3-tetramethylguanidinium acetate (B1210297) can catalyze the reaction of amines with Boc₂O under solvent-free conditions at room temperature, offering high chemoselectivity and excellent yields. academie-sciences.fr The catalytic role of the ionic liquid is thought to involve the electrophilic activation of Boc₂O. organic-chemistry.org Another example is the use of 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) as a catalyst. academie-sciences.fr These methods are advantageous due to their operational simplicity, clean reaction profiles, and the recyclability of the catalyst. rsc.org

Heterogeneous Catalysts: Heterogeneous catalysts offer significant advantages, including easy separation from the reaction mixture and the potential for continuous flow processes. rsc.org Several solid acid catalysts have been shown to be effective for N-Boc protection.

Amberlite-IR 120: This resin has been used as an efficient heterogeneous catalyst for the N-tert-butyloxycarbonylation of amines under solvent-free conditions at room temperature.

Mesoporous Silica Phenylsulfonic Acid (SBA-15-Ph-SO₃H): This solid acid nanocatalyst facilitates the N-Boc protection of a wide range of amines with Boc₂O under solvent-free conditions at ambient temperature. researchgate.net The catalyst is recyclable and demonstrates high activity. researchgate.net

Copper Iodide Nanoparticles (CuI-NPs): These nanoparticles have been employed as a recyclable catalyst for the N-Boc protection of amines under mechanochemical, solvent-free conditions, leading to short reaction times and excellent product yields. niscpr.res.in

H-BEA Zeolite: In the context of deprotection, H-BEA zeolite has been used as a solid Brønsted acid catalyst for the continuous N-Boc deprotection of amines. rsc.org While this is a deprotection method, it highlights the utility of zeolites in transformations involving the Boc group.

Table 2: Examples of Catalytic N-tert-Butyloxycarbonylation

Catalyst Conditions Advantages
Protic Ionic Liquids (e.g., [TMG][Ac])Solvent-free, Room TemperatureHigh selectivity, catalyst recyclability, operational simplicity. rsc.orgacademie-sciences.fr
Amberlite-IR 120Solvent-free, Room TemperatureFacile, general for aliphatic and aromatic amines.
SBA-15-Ph-SO₃HSolvent-free, Room TemperatureReusable, high efficiency, short reaction times. researchgate.net
CuI-NPsMechanochemical, Solvent-freeRapid reaction, cost-effective, excellent yields. niscpr.res.in

Comparative Analysis of Aqueous versus Anhydrous Protection Conditions

The choice between aqueous and anhydrous conditions for N-Boc protection depends on the properties of the starting material and the desired reaction outcome. organic-chemistry.org

Aqueous Conditions: The formation of Boc-protected amino acids is commonly performed under aqueous conditions by reacting the amino acid with Boc₂O and a base. organic-chemistry.org A significant advantage of using water as a solvent is the development of catalyst-free N-tert-butyloxycarbonylation methods. organic-chemistry.orgnih.gov These reactions proceed at room temperature and offer high chemoselectivity, avoiding the formation of common side products such as isocyanates and ureas. organic-chemistry.org The use of water aligns with the principles of green chemistry by providing an environmentally benign reaction medium. researchgate.net For many amines, especially those that are water-soluble, aqueous conditions can be highly effective and simplify the workup procedure. wordpress.com

Anhydrous Conditions: Anhydrous conditions are often preferred for substrates that are sensitive to water or when precise control over the reaction environment is necessary. Solvents like THF, acetonitrile, and dioxane are commonly used. fishersci.co.uk For example, the protection of amino derivatives that are sensitive to water can be effectively carried out using Boc₂O with a base like triethylamine in methanol or DMF at slightly elevated temperatures. Anhydrous conditions are also crucial when working with isotopically labeled compounds to prevent exchange with water. While some believe that Boc protection must be strictly anhydrous, it has been shown that the reaction can tolerate some moisture, as the reaction of Boc₂O with the amine is generally faster than its hydrolysis. chemicalforums.com

Table 3: Comparison of Aqueous and Anhydrous Boc Protection

Condition Advantages Disadvantages Typical Substrates
Aqueous Environmentally friendly, often catalyst-free, simplified workup, high chemoselectivity. organic-chemistry.orgnih.govLimited solubility of some organic substrates and Boc₂O. researchgate.netWater-soluble amines, amino acids. wordpress.com
Anhydrous Suitable for water-sensitive substrates, precise control over reaction. Requires dry solvents and reagents, may require inert atmosphere.Water-sensitive amino derivatives, isotopically labeled compounds.

Strategies for Beta-Carboxyl Protection with the tert-Butyl Ester Moiety

The selective protection of the β-carboxyl group of aspartic acid is essential to prevent its participation in undesired side reactions, such as cyclization to form aspartimide, particularly during peptide synthesis. nih.gov The tert-butyl ester is a commonly used protecting group for the side-chain carboxyl function of aspartic acid due to its stability and its cleavage under acidic conditions that are orthogonal to the removal of many other protecting groups. nih.gov

Direct Esterification Techniques for Carboxylic Acid Functionalization

Direct esterification of the β-carboxylic acid of N-Boc-L-aspartic acid to form the tert-butyl ester can be challenging due to the steric hindrance of the tert-butyl group and the potential for side reactions. However, specific methods have been developed to achieve this transformation. One approach involves the reaction of the N-protected amino acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid. nih.gov Another method utilizes tert-butyl bromide for the facile synthesis of tert-butyl esters of N-protected amino acids. jst.go.jp

The synthesis of N-Boc-L-aspartic acid β-tert-butyl ester often starts from L-aspartic acid and involves a series of protection and deprotection steps to selectively introduce the protecting groups.

Transesterification Methodologies for Beta-Carboxyl Group Introduction

Transesterification offers an alternative route for the introduction of the tert-butyl ester group. This method involves the exchange of the alkyl group of an existing ester with a different alcohol, in this case, tert-butanol. Transesterification reactions can be catalyzed by acids or bases. For the synthesis of tert-butyl esters, borane-catalyzed transesterification of tert-butyl esters using α-aryl α-diazoesters has been reported. rsc.org While not specific to aspartic acid, this methodology highlights a potential approach.

The selective transesterification of β-keto esters is a well-established process, often proceeding through an enol intermediate. nih.gov Although N-Boc-L-aspartic acid is not a β-keto ester, the principles of catalytic activation could be adapted for the selective esterification of the β-carboxyl group.

In practice, the synthesis of N-Boc-L-Asp(OtBu)-OH is often achieved through a multi-step sequence that may not involve a direct transesterification of a pre-formed ester at the beta-position as the final step. Instead, the tert-butyl ester at the β-position might be introduced earlier in the synthetic sequence.

Integrated Synthetic Routes to N-Boc-L-Asp(OtBu)-OH

The synthesis of N-Boc-L-Asp(OtBu)-OH, a crucial building block in peptide chemistry, is accomplished through various strategic routes that ensure the selective protection of the α-amino group and the β-carboxyl group. These methods are designed to provide the target molecule in high yield and purity, ready for use in solid-phase or solution-phase peptide synthesis.

Multi-step Synthesis Protocols from L-Aspartic Acid Precursors

The preparation of N-Boc-L-Asp(OtBu)-OH from the parent amino acid, L-aspartic acid, requires a sequence of protection steps to differentiate the two carboxyl groups and the amino group. A common strategy involves the initial formation of an anhydride, followed by selective esterification and subsequent N-protection.

One documented multi-step protocol begins with the conversion of L-aspartic acid into L-aspartic anhydride hydrochloride. mdpi.com This intermediate is pivotal as it activates the carboxyl groups for subsequent reactions. A patent describes a pathway where L-aspartic acid is first treated with phosphorus trichloride (B1173362) to yield L-aspartic acid internal anhydride hydrochloride. google.com This anhydride then undergoes an alcoholysis reaction, for instance with ethanol, to selectively open the ring and form an ester, such as L-aspartic acid ethyl ester hydrochloride. google.com

The crucial step of introducing the tert-butyl ester at the β-position (C-4) can be achieved via an ester exchange reaction. google.com For example, L-aspartic acid-1-ethyl ester hydrochloride can be reacted with a tert-butyl ester like tert-butyl acetate to yield L-aspartic acid-1-ethyl ester-4-tert-butyl ester. google.com The α-ester is then selectively hydrolyzed under basic conditions (e.g., using sodium hydroxide) to afford L-aspartic acid-4-tert-butyl ester. google.com The final step involves the protection of the free α-amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid ester with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions to yield the final product, N-Boc-L-Asp(OtBu)-OH. orgsyn.org

A summary of a representative synthetic pathway is detailed in the table below.

StepReactantReagentsIntermediate/ProductPurpose
1L-Aspartic AcidPhosphorus TrichlorideL-Aspartic Acid Internal Anhydride HydrochlorideActivation of carboxyl groups. google.com
2L-Aspartic Acid Internal Anhydride HClEthanolL-Aspartic Acid Ethyl Ester HydrochlorideSelective α-esterification. google.com
3L-Aspartic Acid Ethyl Ester HCltert-Butyl AcetateL-Aspartic Acid-1-ethyl ester-4-tert-butyl esterIntroduction of the β-tert-butyl ester. google.com
4L-Aspartic Acid-1-ethyl ester-4-tert-butyl esterSodium HydroxideL-Aspartic Acid-4-tert-butyl esterSelective hydrolysis of the α-ester. google.com
5L-Aspartic Acid-4-tert-butyl esterDi-tert-butyl dicarbonateN-Boc-L-Asp(OtBu)-OHProtection of the α-amino group. orgsyn.org

Asymmetric Synthesis Approaches Involving N-t-Boc Derivatives

Asymmetric synthesis provides a powerful means to generate enantiomerically pure amino acids and their derivatives. While the prompt specifically mentions morpholinones, the available literature more broadly highlights other advanced catalytic methods for synthesizing chiral N-t-Boc amino acids. These methods often focus on establishing the chiral center with high enantioselectivity.

One prominent strategy is the catalytic asymmetric synthesis of α-amino acids, which can be adapted for derivatives like N-Boc-L-Asp(OtBu)-OH. nih.gov For instance, nickel-catalyzed enantioconvergent cross-coupling reactions have been developed to produce a wide array of unnatural α-amino acid derivatives with high enantiomeric excess (ee). nih.gov This method provides a versatile route to complex chiral amino acids from simpler precursors.

Another approach involves the dynamic kinetic resolution of azlactones (oxazol-5-(4H)-ones), which can be derived from N-protected amino acids. mdpi.com This process allows for the conversion of a racemic mixture into a single enantiomerically enriched product. mdpi.com Furthermore, asymmetric deprotonation using a chiral base followed by electrophilic trapping is a known method for the enantioselective synthesis of substituted N-Boc protected cyclic amino acids, a principle that underscores the advanced strategies available for creating chiral centers adjacent to a nitrogen atom. acs.org

Catalytic enantioselective monofluorination of α-keto esters via chiral Pd-enolate intermediates also represents a sophisticated method for generating chiral α-amino acid precursors, which can then be converted to the desired protected amino acids. mdpi.com These advanced methodologies, while not explicitly centered on morpholinones for this specific compound, illustrate the broader capabilities of modern asymmetric synthesis in preparing complex, chirally pure building blocks like N-Boc-L-Asp(OtBu)-OH. nih.govmdpi.com

Chemical Transformations and Derivatization Strategies Involving Protected Aspartic Acid

The protected aspartic acid derivative, N-Boc-L-Asp(OtBu)-OH, serves as a versatile platform for further chemical modifications, enabling its incorporation into peptides and its transformation into other valuable synthetic intermediates.

Formation of Activated Esters (e.g., N-Hydroxysuccinimide Esters)

To facilitate amide bond formation in peptide synthesis, the free α-carboxyl group of N-Boc-L-Asp(OtBu)-OH is often converted into an activated ester. Among the most common activated esters are N-hydroxysuccinimide (NHS) esters, which are known for their reactivity towards primary amines, stability for storage, and compatibility with aqueous conditions. glenresearch.com

The synthesis of the NHS ester of N-Boc-L-Asp(OtBu)-OH, also known as Boc-Asp(OtBu)-OSu, is typically achieved through a coupling reaction between the parent carboxylic acid and N-hydroxysuccinimide (NHS). researchgate.net This reaction is most commonly mediated by a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netprepchem.com In a typical procedure, N-Boc-L-Asp(OtBu)-OH and NHS are dissolved in a dry solvent like dioxane, and DCC is added to the cooled solution. prepchem.com The reaction proceeds to form the desired NHS ester, with dicyclohexylurea (DCU) precipitating as a byproduct, which can be removed by filtration. prepchem.com

Alternative methods for activating carboxylic acids that avoid carbodiimide reagents have also been developed. One such method employs a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (Et₃N) to generate various active esters, including NHS esters, under mild, room-temperature conditions. organic-chemistry.org This approach is noted for its broad substrate scope and for minimizing racemization. organic-chemistry.org

The resulting activated ester, Boc-Asp(OtBu)-OSu, is a stable, crystalline solid that can be readily used in subsequent coupling reactions to form peptide bonds. glenresearch.comprepchem.com

ProductStarting MaterialKey ReagentsSolventReported YieldMelting Point (°C)
Boc-Asp(OtBu)-OSuN-Boc-L-Asp(OtBu)-OHN-hydroxysuccinimide, DCCDioxane78.3%103-105
General NHS EstersN-protected amino acidsN-hydroxysuccinimide, I₂/PPh₃/Et₃NVariousHighN/A

Conversion to Latent Alpha,Beta-Dehydro-Alpha-Amino Acid Residues

N-Boc protected amino acids can serve as precursors to α,β-dehydro-α-amino acid residues, which are of interest due to their presence in physiologically active natural peptides. arkat-usa.orgrsc.org A strategy for this transformation involves using β-nitro-α-amino acids as latent forms of dehydroamino acids. arkat-usa.orgresearchgate.netumich.edu

This approach involves the synthesis of an N-t-Boc-β-nitro-α-amino acid, which can be prepared through methods like the three-component coupling of amines, nitroalkanes, and glyoxylate. arkat-usa.orgresearchgate.net This protected β-nitro amino acid is then incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. arkat-usa.orgumich.edu The dehydroamino acid residue is unmasked through the elimination of nitrous acid (HNO₂). This elimination can occur either during the final cleavage of the peptide from the resin or as a separate subsequent step. arkat-usa.orgresearchgate.net

This method effectively converts the saturated β-nitro-α-amino acid residue into the corresponding α,β-unsaturated (dehydro) amino acid residue within the peptide sequence. arkat-usa.org While this strategy has been successfully applied to several β,β-disubstituted nitro amino acids, its success can be substrate-dependent. arkat-usa.orgresearchgate.net This transformation provides a valuable route to peptides containing dehydroamino acid motifs, which can act as conformational constraints or protease-resistant elements. byu.edu

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
N-Boc-L-Asp(OtBu)-OHN-tert-butoxycarbonyl-L-aspartic acid 4-tert-butyl ester iris-biotech.denih.gov
L-Aspartic Acid(2S)-2-Aminobutanedioic acid
Boc-Asp(OtBu)-OSuO1-(2,5-Dioxopyrrolidin-1-yl) O4-tert-butyl (2S)-2-(tert-butoxycarbonylamino)-butanedioate prepchem.com
N-hydroxysuccinimide (NHS)2,5-Dioxopyrrolidin-1-ol
Di-tert-butyl dicarbonateBis(2-methylpropan-2-yl) dicarbonate
N,N'-Dicyclohexylcarbodiimide (DCC)N,N'-Methanediylidenedicyclohexanamine
α,β-Dehydro-α-amino Acid2-Amino-2-alkenoic acid
β-Nitro-α-amino Acid2-Amino-3-nitroalkanoic acid

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides, where an amino acid chain is progressively elongated while anchored to a solid resin support. In this context, N-t-Boc-β-t-butyl-L-aspartic acid serves as a fundamental building block for introducing aspartic acid residues into a sequence. chemimpex.com

The primary function of N-t-Boc-β-t-butyl-L-aspartic acid in SPPS is to enable the controlled addition of an aspartic acid unit to a growing peptide chain. chemimpex.comnih.gov The synthesis cycle relies on the strategic placement of temporary and permanent protecting groups. peptide.com The Boc group serves as a temporary shield for the α-amino group, preventing it from forming unwanted bonds during the coupling step. peptide.comamericanpeptidesociety.org With the α-amino and side-chain carboxyl groups protected, the free α-carboxyl group of the compound can be activated and reacted with the deprotected N-terminal amine of the resin-bound peptide, thus elongating the chain. youtube.com After this coupling, the temporary Boc group is removed, revealing a new N-terminal amine ready for the next coupling cycle. youtube.comchempep.com

The Boc/Benzyl (Boc/Bn) protection strategy is a classic SPPS methodology that relies on graded acid lability. peptide.comiris-biotech.de In this scheme:

The N-α-Boc group is used for temporary protection and is selectively removed at each step using a moderate acid, typically trifluoroacetic acid (TFA). americanpeptidesociety.orgchempep.compeptide.com

More stable, benzyl-based protecting groups are often used for the side chains of other amino acids, which remain intact during the repetitive Boc deprotection cycles. peptide.com

The β-tert-butyl ester of N-t-Boc-β-t-butyl-L-aspartic acid functions as a "permanent" side-chain protecting group that is stable to the moderate conditions of TFA treatment. chempep.com

This derivative is cleaved from the side chain only during the final step, which involves treatment with a very strong acid, such as hazardous hydrogen fluoride (B91410) (HF), that simultaneously cleaves the completed peptide from the resin support and removes all permanent side-chain protecting groups. peptide.comnih.gov This compatibility makes N-t-Boc-β-t-butyl-L-aspartic acid a standard reagent for incorporating aspartic acid in the Boc/Bn SPPS workflow.

Modern peptide synthesis often employs the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy, which offers an orthogonal protection scheme based on different chemical sensitivities. americanpeptidesociety.orgresearchgate.net A comparison highlights the distinct roles and environments for aspartic acid derivatives:

FeatureBoc/Benzyl (Boc/Bn) SPPSFmoc/tert-Butyl (Fmoc/tBu) SPPS
N-α Protection Boc (tert-butyloxycarbonyl) americanpeptidesociety.orgFmoc (9-fluorenylmethyloxycarbonyl) americanpeptidesociety.org
N-α Deprotection Moderate Acid (e.g., 50% TFA in DCM) peptide.comresearchgate.netBase (e.g., 20% Piperidine in DMF) americanpeptidesociety.orgresearchgate.net
Side-Chain Protection Acid-stable (e.g., Benzyl esters/ethers, t-Butyl ester for Asp ) peptide.comAcid-labile (e.g., t-Butyl esters/ethers ) researchgate.net
Final Cleavage Strong Acid (e.g., HF, TFMSA) peptide.comnih.govStrong Acid (e.g., high-percentage TFA) researchgate.net
Aspartic Acid Reagent N-t-Boc-β-t-butyl-L-aspartic acid Fmoc-Asp(OtBu)-OH peptide.com
Key Advantage Useful for certain sequences prone to issues under basic conditions and for synthesizing peptide thioesters. americanpeptidesociety.orgiris-biotech.denih.govMilder overall conditions, avoids highly toxic HF, and is truly orthogonal, allowing for selective on-resin modifications. iris-biotech.denih.gov
Common Side Reaction Aspartimide formation can occur, though the protonated N-terminus after deprotection can reduce its likelihood compared to the neutralization step in Fmoc chemistry. chempep.comAspartimide formation is a known issue, often occurring during base-mediated Fmoc removal, especially at Asp-Gly sequences. peptide.comresearchgate.net

The Fmoc/tBu strategy is now more widely used due to its milder conditions. iris-biotech.denih.gov However, the Boc/Bn strategy, and therefore the use of N-t-Boc-β-t-butyl-L-aspartic acid, remains indispensable for specific applications where the Fmoc chemistry is less suitable. americanpeptidesociety.orgiris-biotech.de

Applications in Solution-Phase Peptide Synthesis for Defined Oligomers

While SPPS is dominant for creating long peptides, solution-phase synthesis is a powerful method for the controlled, often large-scale, production of shorter peptides (oligomers). nih.gov In this approach, N-t-Boc-β-t-butyl-L-aspartic acid is used as a soluble building block. The synthesis involves coupling the protected amino acid to another amino acid or peptide fragment in a suitable organic solvent. nih.govresearchgate.net

A typical procedure involves activating the free α-carboxyl group of N-t-Boc-β-t-butyl-L-aspartic acid and reacting it with the free amino group of another protected amino acid ester. nih.gov After the coupling and purification of the resulting dipeptide, one of the protecting groups (either the N-terminal Boc group or the C-terminal ester) is selectively removed to allow for the next coupling step. This stepwise process provides a high degree of control for producing well-defined oligopeptides. researchgate.net

Synthesis of Complex Peptide Architectures and Analogs

The functional side chain of aspartic acid provides a valuable anchor point for creating non-linear and complex peptide structures, such as cyclic peptides.

Cyclic peptides are of significant interest in drug development due to their enhanced stability and constrained conformations. One common strategy for cyclization involves forming an amide bond between the peptide's N-terminus and the side-chain carboxyl group of an aspartic acid residue.

To achieve this, a derivative of aspartic acid must be incorporated into the peptide chain with a side-chain protecting group that can be removed selectively while the peptide remains anchored to the solid support and other protecting groups remain intact (an orthogonal strategy). nih.gov While the tert-butyl group in N-t-Boc-β-t-butyl-L-aspartic acid is generally cleaved under the same harsh conditions as the resin linkage in Boc-SPPS, its principle of side-chain protection is central to these advanced strategies. chempep.comnih.gov More specialized approaches often substitute the t-butyl group with other protecting groups that can be cleaved under very specific, mild conditions, allowing for the on-resin deprotection of the aspartate side chain. Once deprotected, the free side-chain carboxyl group can be activated and reacted with the N-terminal amine of the same peptide, forming the desired cyclic structure. nih.govresearchgate.netnih.gov

Synthesis of Macrocyclic Thiolactone Peptides Incorporating Aspartate

The synthesis of macrocyclic peptides is a significant area of research due to their conformational rigidity and enhanced biological activity compared to linear counterparts. N-t-Boc-β-t-butyl-L-aspartic acid and its activated N-succinimidyl ester form are integral to the assembly of linear peptide precursors destined for cyclization into macrocyclic thiolactones.

A key strategy involves a photochemical intramolecular radical acyl thiol-ene reaction. In this approach, a linear peptide is first assembled using solid-phase peptide synthesis (SPPS). The subject compound, or its corresponding carboxylic acid Boc-Asp(OtBu)-OH, is used to introduce the aspartate residue. For instance, a linear peptide containing an aspartate thioacid at the C-terminus and an alkene-bearing amino acid (e.g., allylglycine) elsewhere in the sequence can be synthesized. The assembly of such a precursor, Boc-Asp(STrt)-Ala-Ala-Agl-NH2, has been documented where standard coupling agents are used for most amino acids, while the protected aspartic acid is incorporated using DIC/Oxyma Pure. After cleavage from the resin, the fully unprotected linear peptide is irradiated with UV light, triggering a radical-mediated cyclization between the thioacid and the alkene to form the macrocyclic thiolactone peptide. This method represents a significant advancement, achieving cyclization under radical-mediated conditions for the first time.

Reaction Stage Key Reagents/Conditions Purpose Finding
Peptide Assembly Boc-SPPS, Boc-Asp(OtBu)-OH, Coupling agents (HATU/DIPEA, DIC/Oxyma)Stepwise construction of the linear peptide precursor on a solid support.Standard protocols effectively incorporate the protected aspartate.
Cleavage & Deprotection TFA cocktail (e.g., 90:5:2.5:2.5 TFA:DCM:TES:H₂O)Release of the peptide from the resin and removal of all protecting groups (Boc, tBu).Yields the fully unprotected linear precursor required for cyclization.
Macrocyclization UV light (354 nm), H₂O/MeCN (1:1) + 0.1% TFAIntramolecular radical acyl thiol-ene ligation to form the thiolactone ring.Achieves high conversion (up to 80%) to the desired macrocycle.

Dipeptide and Oligopeptide Synthesis (e.g., TiCl₄-assisted condensation)

The synthesis of dipeptides and short oligopeptides is fundamental to building larger protein structures and for creating peptide-based drugs and tools. N-t-Boc-β-t-butyl-L-aspartic acid is highly compatible with various condensation methods, including those employing Lewis acids like titanium tetrachloride (TiCl₄).

TiCl₄ has been successfully used as a condensing agent for the solution-phase synthesis of dipeptides. researchgate.netresearchgate.netnih.gov This method involves the reaction of an N-protected amino acid, such as N-Boc-Asp(OtBu)-OH, with an amino acid methyl ester in a pyridine-buffered medium. researchgate.netresearchgate.net The process is notable for its high yields and the preservation of stereochemical integrity at the chiral centers. researchgate.netnih.gov The experimental conditions are mild enough to keep both the N-terminal Boc group and the side-chain t-butyl ester intact, demonstrating the robustness of this protection strategy. researchgate.netnih.gov For example, the dipeptide N-Boc-Asp(OtBu)-Phe-OMe was successfully synthesized using this TiCl₄-assisted methodology, highlighting its utility for creating aspartic acid-containing peptide fragments. researchgate.net

Parameter Description Reference
Condensing Agent Titanium tetrachloride (TiCl₄) researchgate.netresearchgate.net
N-Terminal Protection Boc, Fmoc, Z researchgate.net
C-Terminal Component Amino acid methyl esters nih.gov
Solvent/Buffer Pyridine researchgate.net
Key Advantage High yields and preservation of protecting groups and stereochemistry. researchgate.netnih.gov

Formation of Diketopiperazine Derivatives as Peptide Scaffolds

Diketopiperazines (DKPs) are six-membered cyclic dipeptides that serve as important scaffolds in drug discovery due to their rigid conformation and biological activity. DKP formation is also a known side reaction in peptide synthesis, occurring via intramolecular aminolysis at the N-terminus of a peptide chain, particularly after the second amino acid. nih.govacs.orgacs.org

A dipeptide containing an N-terminal aspartate residue, synthesized using N-t-Boc-β-t-butyl-L-aspartic acid N-succinimidyl ester, can be a precursor for a DKP derivative. The process involves two key steps:

Synthesis of the Dipeptide: The activated ester is used to couple the protected aspartate to a second amino acid ester (e.g., Pro-OMe).

Deprotection and Cyclization: The N-terminal Boc group is removed, typically with acid. The newly freed N-terminal amine can then attack the C-terminal ester carbonyl, leading to cyclization and formation of the DKP. nih.gov

This reaction is highly sequence-dependent and is often accelerated when proline is the second residue in the sequence. nih.govacs.org While often considered an undesirable side reaction during the synthesis of a larger peptide, the process can be controlled and exploited to intentionally synthesize DKP libraries for screening purposes. For instance, studies have shown that hydrogenolysis of Z-protected dipeptides in the presence of acid leads almost quantitatively to DKP formation. rsc.org By controlling the deprotection and coupling conditions, chemists can either suppress this pathway or drive it to completion to access these valuable scaffolds. rsc.org

Integration into Chemoselective Ligation Strategies for Molecular Construction

Chemoselective ligation techniques, such as Native Chemical Ligation (NCL), are powerful methods for synthesizing large proteins by joining unprotected peptide fragments. The success of these strategies hinges on the complete chemical selectivity of the ligation reaction, which can be compromised by side reactions. One of the most problematic side reactions in peptide chemistry is the formation of aspartimide. nih.goviris-biotech.de This occurs when the backbone amide nitrogen downstream of an aspartate residue attacks the side-chain carbonyl, forming a five-membered succinimide (B58015) ring. iris-biotech.deiris-biotech.de

Contribution to Peptide-Based Catalyst Design and Research

Inspired by the active sites of natural enzymes, researchers design and synthesize short peptides to act as catalysts for a variety of organic transformations. nih.gov Aspartic acid is a frequently used residue in these designs due to its carboxylic acid side chain, which can participate in acid-base catalysis. nih.gov

N-t-Boc-β-t-butyl-L-aspartic acid N-succinimidyl ester is a crucial building block for synthesizing these catalytic peptides. The orthogonal Boc and t-butyl protecting groups allow for its seamless integration into standard Fmoc- or Boc-based SPPS protocols. nih.gov Research has demonstrated the development of Asp-containing peptide catalysts capable of mediating selective oxidation reactions, including enantioselective epoxidations and Baeyer-Villiger oxidations, using hydrogen peroxide as the oxidant. nih.gov In these systems, the aspartic acid residue is believed to form a peracid intermediate that performs the oxidation, while the surrounding peptide sequence creates a chiral environment that dictates selectivity. nih.gov The synthesis of these peptides, such as the Boc-Asp-Pro-d-Val-Tyr(t-Bu) sequence identified from a library screen, relies on the use of protected aspartic acid derivatives to construct the desired catalytic scaffold. nih.gov

Mechanistic and Methodological Considerations in Peptide Synthesis Research

Investigation of Stereochemical Control and Chiral Integrity

Maintaining the defined stereochemistry of amino acid residues is paramount during peptide synthesis to ensure the biological activity and structural integrity of the final peptide. For aspartate-containing peptides, the primary threat to chiral purity is racemization, which can occur at the α-carbon. This loss of stereochemical integrity is often intrinsically linked to side reactions involving the side-chain carboxyl group.

The stereochemical outcome of peptide coupling reactions is a cornerstone of synthesis strategy. The use of urethane-based protecting groups, such as Boc, is a foundational method to suppress racemization during the activation and coupling of amino acids. cem.com The mechanism involves the inhibition of oxazolone (B7731731) formation, a common pathway for racemization. However, the chiral integrity of an aspartyl residue is not guaranteed by the N-terminal protecting group alone. A significant pathway to loss of stereochemical purity is through the formation of an aspartimide intermediate. sigmaaldrich.com

Aspartimides are cyclic structures that are chirally labile. sigmaaldrich.com Once formed, the aspartimide ring can be opened by nucleophiles, leading to a mixture of α- and β-aspartyl peptides, with both D- and L-configurations. iris-biotech.deresearchgate.net Consequently, any condition that promotes aspartimide formation indirectly promotes racemization and the loss of stereochemical control. The choice of coupling reagents and reaction conditions must therefore be carefully selected to minimize this risk. While standard coupling reagents are designed to be efficient, prolonged reaction times or elevated temperatures can increase the propensity for side reactions that compromise stereochemical integrity.

The maintenance of chiral purity in peptides containing N-t-Boc-β-t-butyl-L-aspartic acid is critically dependent on minimizing the formation of the aspartimide intermediate. The D-aspartyl peptides that result from the racemization process are particularly problematic impurities as they have the same molecular mass and similar physicochemical properties to the desired L-aspartyl peptide, making their separation by standard techniques like HPLC exceptionally difficult. sigmaaldrich.comiris-biotech.de

The enantiomeric purity of the amino acid building blocks themselves is a critical starting point. Suppliers of protected amino acids, including Boc-L-aspartic acid β-tert-butyl ester, provide materials with high enantiomeric excess (>99%). phenomenex.comsigmaaldrich.com However, the synthetic process itself is a major source of potential racemization. Research focusing on the synthesis of the scorpion toxin II model peptide (VKDXYI) has provided quantitative data on the impact of side-chain protecting groups on the formation of D-aspartate impurities, highlighting that significant racemization accompanies aspartimide formation. sigmaaldrich.com

Side-Chain Protecting GroupAmino Acid Sequence (X)% Aspartimide Formation% D-Aspartate
OtBu Gly25.08.0
OtBu Asn2.00.8
OMpe Gly5.02.5
OMpe Asn0.50.4
OBno Gly1.00.5
OBno Asn<0.10.1

Table 1. Comparative data from the synthesis of scorpion toxin II model peptides, illustrating the correlation between aspartimide formation and racemization (% D-Aspartate). The data, originally from an Fmoc-SPPS context, demonstrates the principle that reducing aspartimide formation through bulkier side-chain protection (like OMpe and OBno compared to OtBu) leads to improved chiral stability. sigmaaldrich.com

Analytical Methodologies for Aspartate Isomer Detection and Impurity Profiling

Characterization of Aspartate Isomers (e.g., lα-, dα-, lβ-, dβ-isomers)

The succinimide (B58015) intermediate formed during aspartimide side reactions can undergo hydrolysis to yield not only the desired L-α-aspartyl peptide but also several isomeric impurities. iris-biotech.de The five-membered ring can be attacked by water at two positions, leading to either the native α-peptide linkage or a β-peptide linkage (isoaspartate), where the peptide backbone is extended through the side-chain carboxyl group. frontiersin.org Furthermore, the succinimide intermediate is prone to epimerization, leading to the inversion of the chiral center from the L-configuration to the D-configuration.

This results in a potential mixture of four main isomers:

L-α-aspartate (L-α-Asp): The native, desired isomer.

L-β-aspartate (L-isoAsp): An isomer where the peptide chain continues through the side-chain carboxyl group. nih.gov

D-α-aspartate (D-α-Asp): The D-epimer of the native structure.

D-β-aspartate (D-isoAsp): The D-epimer of the isoaspartate form.

These isomers have the exact same mass and elemental composition, making their detection and differentiation a significant analytical challenge. frontiersin.orgnih.gov However, the structural rearrangement, particularly the insertion of an extra methylene (B1212753) group into the peptide backbone in the β-isomers, can lead to changes in the peptide's higher-order structure and physicochemical properties. frontiersin.orgnih.gov Studies on synthetic peptides where the native L-α-Asp was intentionally replaced with its isomers have demonstrated these effects. For example, peptides containing L-β-Asp, D-α-Asp, and D-β-Asp residues were found to be more hydrophilic and lost the β-sheet structure present in the native peptide, adopting a random coil conformation instead. nih.gov This highlights the critical importance of accurately identifying and quantifying such isomers to ensure the purity and biological integrity of a synthetic peptide.

Advanced Chromatographic and Spectrometric Techniques for Byproduct Identification

A suite of sophisticated analytical techniques is required to profile the complex mixture of impurities that can arise from the use of N-T-Boc-B-T-butyl-L-aspartic acid, with a particular focus on resolving and identifying isomeric species.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary tools for separating peptide impurities. molecularcloud.orgalmacgroup.com

Reversed-Phase HPLC (RP-HPLC): This is the most common method for purity analysis. molecularcloud.org The subtle changes in hydrophilicity and conformation caused by aspartate isomerization often allow for the chromatographic separation of isomers. Typically, peptides containing isoaspartate (β-aspartate) elute earlier than the corresponding native α-peptide. frontiersin.orgnih.gov

Ion-Exchange Chromatography (IEC): IEC offers a different separation selectivity based on charge and can be an effective complementary technique to RP-HPLC, especially for complex impurity profiles. molecularcloud.org

Twin-Column Continuous Chromatography: This advanced preparative technique can be used to enrich and isolate low-abundance impurities, facilitating their subsequent characterization. nih.gov

Spectrometric Methods: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for identifying the separated impurities.

Mass Spectrometry (MS): While standard MS cannot differentiate between isomers due to their identical mass, it is crucial for identifying other byproducts like deletion or truncated sequences. nih.govthermofisher.com When coupled with liquid chromatography (LC-MS), it allows for the assignment of molecular weights to the separated peaks. thermofisher.comlcms.cz

Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful tool for sequencing peptides and can help locate modifications. Although traditional collision-induced dissociation (CID) often produces ambiguous results for isoaspartate, specific fragmentation patterns can provide clues. For example, a shift in the relative intensities of b- and y-ions surrounding the isomerization site can be indicative of an isoaspartate residue. nih.govenovatia.com More advanced fragmentation techniques like electron transfer dissociation (ETD) and charge transfer dissociation (CTD) can generate unique fragment ions that provide unambiguous identification of isoaspartate-containing peptides. frontiersin.orgrsc.org

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. Since isomerization can alter a peptide's conformation, IM-MS can often separate isomeric species that are not resolved by chromatography alone, providing a powerful tool for identifying isoAsp impurities. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR provides detailed structural information and can unambiguously identify aspartate isomers. nih.gov Characteristic chemical shift correlations in 1H-13C spectra can be used to distinguish isoAsp residues from native Asp, even within an intact protein or large peptide. nih.govresearchgate.netresearchgate.net

Analytical TechniquePrinciple of OperationApplication in Aspartate Isomer AnalysisReference(s)
RP-HPLC / UHPLC Separation based on hydrophobicity.Separates isomers based on altered retention times; isoAsp peptides often elute earlier. frontiersin.orgnih.govmolecularcloud.org
LC-MS/MS Separation by LC followed by mass analysis and fragmentation.Identifies and sequences peptide impurities; specific fragmentation patterns (b/y ion ratios) can indicate isoAsp. nih.govlcms.czenovatia.com
Ion Mobility-MS (IM-MS) Gas-phase separation based on ion shape and size.Resolves co-eluting isomers based on conformational differences (different drift times). nih.govacs.org
2D NMR Spectroscopy Analysis of nuclear spin interactions to determine molecular structure.Unambiguously identifies isomers through unique chemical shift correlations for isoAsp. nih.govnih.govresearchgate.net

Theoretical and Computational Studies of N Boc L Asp Otbu Oh and Its Derivatives

Conformational Analysis of Protected Aspartic Acid Derivatives

The three-dimensional structure of an amino acid derivative is not static; it exists as an ensemble of interconverting conformers. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects. Computational analysis is essential for elucidating the preferred conformations of protected amino acids like N-Boc-L-Asp(OtBu)-OH and its relatives.

The agreement between theoretical predictions and experimental data, such as ³JHH coupling constants from NMR spectroscopy, validates the computational models. researchgate.net This synergy allows for a reliable assignment of the most stable conformers present in solution. researchgate.net These findings underscore the principle that the introduction of protecting groups, like the N-Boc and O-tert-butyl groups, significantly influences the conformational preferences of the aspartic acid backbone, which in turn affects its reactivity.

Table 1: Computational Methods in Conformational Analysis of Aspartic Acid Derivatives

Computational Method Application Key Findings Reference
Density Functional Theory (DFT) with ωB97X-D functional Determination of stable conformers and their relative energies. Identified multiple stable conformers; stability is governed by a mix of steric and hyperconjugative effects. researchgate.net
Polarizable Continuum Model (PCM) Simulation of solvent effects on conformational equilibrium. Showed shifts in conformer populations in different solvent environments. researchgate.net
Natural Bond Orbital (NBO) Analysis Investigation of electronic interactions (e.g., hyperconjugation). Revealed the electronic origins of conformational preferences. researchgate.net

Molecular Modeling of Protecting Group Interactions and Stability

The N-Boc and β-O-tert-butyl (OtBu) groups in N-Boc-L-Asp(OtBu)-OH are not merely passive spectators; they actively participate in modulating the molecule's chemical properties. Their primary role is to prevent unwanted reactions at the α-amino group and the side-chain carboxyl group during peptide synthesis. However, their bulky nature also introduces significant steric effects that influence stability and reactivity.

A critical issue in peptide synthesis involving aspartic acid is the formation of an aspartimide intermediate. mdpi.comresearchgate.netresearchgate.net This side reaction occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carbonyl carbon of the aspartyl residue, leading to a five-membered ring that can result in racemization and the formation of β-peptide linkages. mdpi.com Molecular modeling studies have shown that the steric bulk of the side-chain protecting group is a key factor in mitigating this side reaction. researchgate.net

The tert-butyl group of the OtBu ester provides a significant steric shield, hindering the intramolecular cyclization required for aspartimide formation. researchgate.net Computational studies and experimental evidence have led to the development of even bulkier trialkylcarbinol-based ester protecting groups, such as 3-ethyl-3-pentyl (OEpe) and 5-n-butyl-5-nonyl (OBno), which offer enhanced protection. researchgate.netresearchgate.netnih.gov Comparative studies have demonstrated that increasing the steric demand of the protecting group significantly diminishes the rate of aspartimide formation. researchgate.net These findings highlight a direct correlation between the size of the protecting group and the stability of the protected aspartic acid residue against this problematic side reaction.

Table 2: Influence of Side-Chain Protecting Group on Aspartimide Formation

Protecting Group Structure Relative Steric Bulk Efficacy in Preventing Aspartimide Formation Reference
tert-Butyl (OtBu) -OC(CH₃)₃ Standard Moderate researchgate.netnih.gov
3-Methylpent-3-yl (OMpe) -OC(CH₃)(C₂H₅)₂ Increased Good nih.gov
3-Ethyl-3-pentyl (OEpe) -OC(C₂H₅)₃ High Very High researchgate.netresearchgate.net

Computational Chemistry Approaches to Predict Reactivity and Selectivity in Peptide Bond Formation

Computational chemistry offers a window into the mechanisms of chemical reactions, allowing for the prediction of reactivity and selectivity. For peptide bond formation, these methods can elucidate the entire reaction pathway, including the structures of transition states and intermediates, and calculate the associated energy barriers.

The formation of a peptide bond is fundamentally a nucleophilic attack of the amino group of one amino acid on the activated carboxyl group of another. jmolekul.com Computational studies, often employing Density Functional Theory (DFT) or high-level ab-initio methods, have explored the mechanistic details of this reaction. jmolekul.comiastate.edursc.org These studies investigate different potential mechanisms, such as concerted pathways, where bond-making and bond-breaking occur simultaneously, and stepwise pathways that involve distinct intermediates. rsc.orgresearchgate.net

For the uncatalyzed reaction between two amino acids in the gas phase, calculations show a significant energy barrier, indicating the reaction is slow without a catalyst or activation. rsc.orgresearchgate.net However, the energy requirements are considerably lowered when one of the reacting molecules is protonated, highlighting the importance of the chemical environment. rsc.orgresearchgate.net By calculating the activation energies for different pathways, computational models can predict which mechanism is favored. For example, in the reaction between neutral glycine (B1666218) and protonated glycine, a stepwise mechanism is preferred when protonation occurs at the carbonyl oxygen. rsc.org

These computational approaches are directly applicable to complex systems like N-Boc-L-Asp(OtBu)-OH. By modeling the reaction of this protected amino acid with another amino acid residue, chemists can predict its reactivity. Furthermore, these methods can be used to study the selectivity of the reaction, for instance, by comparing the energy barriers for the desired peptide bond formation versus the undesired aspartimide formation. mdpi.com A computational study on succinimide (B58015) formation from an Asp residue, using an Ace-Asp-Nme model, proposed a mechanism where acetic acid acts as a catalyst, mediating the proton transfers involved in the cyclization and dehydration steps. mdpi.com Such detailed mechanistic insights are invaluable for designing synthetic strategies that maximize the yield of the desired peptide while minimizing side products.

Future Directions and Emerging Research Avenues in N Boc L Asp Otbu Oh Chemistry

Development of Next-Generation Protecting Groups for Aspartic Acid Residues

A significant challenge in solid-phase peptide synthesis (SPPS) involving aspartic acid residues is the formation of aspartimide, a side reaction that leads to impurities and can render peptide sequences inaccessible. nih.goviris-biotech.deiris-biotech.de This cyclization reaction is particularly pronounced during the Fmoc removal step, which commonly uses strong bases like piperidine. iris-biotech.de The standard tert-butyl (OtBu) protecting group on the aspartate side chain, as found in N-Boc-L-Asp(OtBu)-OH, offers insufficient protection against this side reaction. iris-biotech.de

To address this long-standing issue, research is focused on developing next-generation protecting groups with enhanced steric hindrance to physically block the unwanted ring formation. nih.govbiotage.com Key emerging strategies include:

Bulky Alkyl Esters: Increasing the steric bulk of the ester protecting group has proven effective. biotage.com Analogues of the tert-butyl group, where methyl groups are replaced with longer alkyl chains, can better shield the beta-carboxyl group. iris-biotech.deiris-biotech.de Studies have shown that bulky, acyclic aliphatic protecting groups are significantly more resistant to base-catalyzed aspartimide formation. nih.gov A new generation of trialkylmethyl esters has been developed and shown to be highly effective in minimizing by-product formation, even at elevated temperatures. nih.gov

Cyanosulfurylides (CSY): A novel approach involves masking the carboxylic acid with a cyanosulfurylide group. nih.gov This strategy replaces the labile C-O ester bond with a stable C-C bond, which is resistant to strong acids, bases, and other common reagents used in synthesis. iris-biotech.de This protection completely suppresses aspartimide formation and offers the added benefit of enhanced solubility. nih.goviris-biotech.de Deprotection is achieved selectively under aqueous conditions using electrophilic halogenating agents. nih.goviris-biotech.de

Backbone Protection: An alternative strategy involves protecting the amide nitrogen of the peptide bond itself. The 2,4-Dimethylbenzyl (Dmb) group can be used as an auxiliary protecting group on the nitrogen of the amino acid residue following the aspartate, which is particularly useful for challenging Asp-Gly sequences. iris-biotech.debiotage.com This modification effectively prevents aspartimide formation and is removed during the final TFA cleavage step. iris-biotech.de

Table 1: Comparison of Next-Generation Protecting Groups for Aspartic Acid

Protecting Group Strategy Mechanism of Action Key Advantages Example(s)
Bulky Alkyl Esters Increased steric hindrance shields the β-carboxyl group from intramolecular attack. iris-biotech.deiris-biotech.de Significantly reduces aspartimide formation compared to OtBu; compatible with standard SPPS. nih.gov 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), 5-n-butyl-5-nonyl (Bno). nih.gov
Cyanosulfurylides (CSY) Forms a stable C-C bond with the side chain, replacing the ester linkage. iris-biotech.de Complete suppression of aspartimide formation; enhanced solubility; orthogonal deprotection. nih.goviris-biotech.de Fmoc-Asp(cyanosulfurylide). iris-biotech.de

| Backbone Protection | Masks the amide nitrogen of the subsequent residue, preventing its participation in cyclization. iris-biotech.de | Highly effective for problematic sequences (e.g., Asp-Gly); compatible with standard coupling. iris-biotech.debiotage.com | 2,4-Dimethylbenzyl (Dmb) group on the following residue. iris-biotech.de |

Innovation in Efficient and Sustainable Synthetic Protocols

The pharmaceutical industry's shift towards green chemistry has placed a significant focus on making peptide synthesis more sustainable. rsc.org Traditional methods, particularly SPPS, are known for their high consumption of hazardous solvents, such as N,N-dimethylformamide (DMF), and the generation of substantial chemical waste. advancedchemtech.comgcande.org Innovations are targeting every aspect of the synthesis process to improve efficiency and reduce environmental impact. rsc.orgoxfordglobal.com

Emerging sustainable protocols include:

Green Solvents: Researchers are actively exploring and implementing greener alternatives to conventional organic solvents. advancedchemtech.com Water-based synthesis systems are being developed, which not only reduce hazardous waste but can also improve the solubility of unprotected amino acids. advancedchemtech.comnih.gov Other more environmentally friendly solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate (B1210297) are also being used as replacements for DMF. advancedchemtech.comeuroapi.com

Flow Chemistry: Continuous flow synthesis offers a paradigm shift from traditional batch processes. oxfordglobal.com By continuously passing reagents through microreactors, flow chemistry allows for precise control over reaction conditions, leading to improved yields, better scalability, and a significant reduction in waste and energy consumption. oxfordglobal.comamericanpeptidesociety.org

Chemoenzymatic Peptide Synthesis (CEPS): This hybrid approach utilizes enzymes for peptide bond formation, offering high specificity and efficiency under mild, often aqueous, conditions. gcande.orgcreative-peptides.com This biocatalytic method aligns with green chemistry principles by reducing the reliance on harsh chemical reagents and toxic solvents. oxfordglobal.com

Table 2: Innovations in Sustainable Peptide Synthesis

Technology Principle Key Sustainability Benefit(s)
Green Solvents Replacing hazardous solvents (e.g., DMF) with environmentally benign alternatives. advancedchemtech.com Reduces toxic waste, improves laboratory safety. advancedchemtech.comcreative-peptides.com
Flow Chemistry Continuous synthesis in a microreactor environment. americanpeptidesociety.org Minimizes reagent excess, reduces waste, improves scalability and control. oxfordglobal.com
Microwave-Assisted Synthesis (MAPS) Using microwave energy to accelerate reaction rates. americanpeptidesociety.org Reduces synthesis time, improves yield and purity, lowers energy consumption. americanpeptidesociety.org
Process Analytical Technology (PAT) Real-time monitoring and optimization of reaction steps. euroapi.com Reduces waste by precise endpoint determination, enhances efficiency and purity. euroapi.com

| Chemoenzymatic Synthesis (CEPS) | Using enzymes as catalysts for peptide bond formation. creative-peptides.com | Reduces need for protecting groups and harsh reagents; uses mild, aqueous conditions. gcande.orgoxfordglobal.com |

Expanding the Scope of Chemical Transformations for Novel Functionalized Peptides

The therapeutic potential of a peptide is not solely defined by its amino acid sequence but also by its structure and stability. nih.gov Researchers are continually expanding the chemical toolbox to modify peptides, thereby enhancing their properties and creating novel functionalities. numberanalytics.com These transformations are critical for improving metabolic stability, bioavailability, and target affinity. nih.govnews-medical.net

Key areas of innovation include:

Precise Site-Selective Functionalization: The ability to selectively modify a peptide at a specific site is crucial for creating well-defined conjugates and therapeutics. news-medical.netrsc.org New chemical reactions are being developed that allow for the precise functionalization of peptides, even large proteins, under mild, aqueous conditions. news-medical.net This enables the attachment of various moieties, such as imaging agents or cytotoxic drugs for targeted delivery. news-medical.netnih.gov

Incorporation of Non-Canonical Amino Acids: Moving beyond the 20 proteinogenic amino acids, scientists are incorporating unusual or modified amino acids to bestow unique properties upon peptides. nih.gov For example, incorporating dehydrophenylalanine can help peptides fold into stable, rigid secondary structures, which is valuable for improving metabolic stability in peptide drug discovery. news-medical.net

Advanced Chemical Modifications: A variety of chemical modifications are being employed to optimize peptide therapeutics. nih.gov These include cyclization to create more rigid and stable structures, N-methylation of the peptide backbone to improve cell permeability and resist enzymatic degradation, and halogenation of side chains. nih.gov

Table 3: Strategies for Chemical Transformation of Peptides

Transformation Strategy Description Purpose/Advantage
Site-Selective Bioconjugation Attaching other molecules (e.g., drugs, imaging agents) to a specific amino acid residue. news-medical.net Creates targeted therapies (e.g., antibody-drug conjugates), diagnostics, and research tools. news-medical.netnih.gov
Incorporation of Unusual Amino Acids Synthesizing peptides containing non-natural amino acid building blocks. nih.gov Enhances stability, introduces novel folds and functions, improves pharmacokinetic properties. news-medical.net
Peptide Cyclization Forming a cyclic structure by linking the N- and C-termini or through a side-chain bridge. nih.gov Increases structural rigidity, stability against proteases, and receptor binding affinity. nih.gov
N-Methylation Modifying the amide nitrogen in the peptide backbone. nih.gov Improves metabolic stability and cell membrane permeability. nih.gov

| Side Chain Halogenation | Introducing halogen atoms (e.g., F, Cl, Br) onto amino acid side chains. nih.gov | Can enhance binding affinity and modify electronic properties. nih.gov |

Applications in Advanced Biomolecule Construction and Mimicry Research

Building blocks like N-Boc-L-Asp(OtBu)-OH are fundamental to the synthesis of complex biomolecules that are pushing the frontiers of medicine and biotechnology. pubcompare.ai The ability to precisely incorporate aspartic acid into a peptide chain is vital for constructing molecules that can mimic or interact with biological systems with high specificity.

Emerging applications include:

Advanced Therapeutic Peptides: The precision afforded by modern peptide synthesis enables the development of highly targeted therapeutics. creative-peptides.com This includes peptide-based drugs for cancer, where peptides can be designed to bind specifically to receptors overexpressed on tumor cells, and for rare diseases. numberanalytics.comnih.gov Functionalized peptides are also being developed as carriers for targeted drug delivery, enhancing efficacy while minimizing side effects. nih.gov

Peptide-Based Vaccines and Diagnostics: Sustainable and large-scale synthesis methods are making peptide-based vaccines more accessible for clinical trials and commercialization. oxfordglobal.com Peptides can also serve as highly specific capture agents in diagnostic platforms, offering an affordable and stable alternative to antibodies for detecting biomarkers. numberanalytics.comnih.gov

Peptide Mimicry (Peptidomimetics): A key area of research is the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. researchgate.net This includes the synthesis of retro-inverso peptides, which have a reversed backbone direction and inverted chirality. nih.gov These mimetics can mimic the antigenic properties of natural L-peptides and are being explored for use in immunodiagnostics and as potential synthetic vaccines. nih.gov

Table 4: Emerging Applications in Biomolecule Construction and Mimicry

Application Area Description Example(s)
Targeted Therapeutics Designing peptides that bind to specific cellular targets to treat diseases. creative-peptides.comnih.gov Peptide-drug conjugates for cancer therapy; peptide receptor agonists/antagonists. numberanalytics.comnews-medical.net
Vaccine Development Using synthetic peptides as antigens to elicit a specific immune response. oxfordglobal.com Large-scale production of peptide antigens for vaccines against infectious diseases and cancer. oxfordglobal.com
Advanced Diagnostics Employing synthetic peptides as capture agents in biosensors. nih.gov Microfluidic biosensing platforms using peptides to detect disease biomarkers in serum. nih.gov

| Peptide Mimicry | Creating modified peptides (peptidomimetics) with enhanced stability and function. researchgate.net | Retro-inverso peptides for immunodiagnosis; enzyme inhibitors with non-cleavable peptide bond mimetics. nih.govmdpi.com |

Q & A

Basic Question: What are the standard synthetic methodologies for preparing N-T-Boc-B-T-butyl-L-aspartic acid derivatives?

Methodological Answer:
The synthesis typically involves sequential protection of the amino and carboxyl groups. For example:

  • Step 1 : Protect the α-amino group of L-aspartic acid using a Boc (tert-butoxycarbonyl) group via reaction with di-tert-butyl dicarbonate in a basic medium (e.g., aqueous NaOH) .
  • Step 2 : Introduce the T-butyl ester protection to the β-carboxyl group using tert-butyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .
  • Deprotection : Remove protective groups using acidic conditions (e.g., TFA for Boc) or hydrogenolysis for benzyl esters, following protocols in Houben-Weyl (Vol. 15/1) for optimized yields .

Basic Question: How can researchers confirm the structural integrity of N-T-Boc-B-T-butyl-L-aspartic acid derivatives?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify Boc (δ ~1.4 ppm for tert-butyl) and T-butyl ester (δ ~1.2-1.3 ppm) groups. Aspartic acid backbone protons appear as distinct multiplets .
  • IR Spectroscopy : Confirm carbonyl stretches (Boc: ~1680–1720 cm1^{-1}; ester: ~1730–1750 cm1^{-1}) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 289.3 for Boc-Asp-OtBu) .

Advanced Question: How can reaction conditions be optimized to minimize racemization during synthesis?

Methodological Answer:

  • Temperature Control : Perform coupling reactions below 0°C to reduce base-induced racemization .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., HOBt/DIPEA) to stabilize intermediates .
  • Monitoring : Track enantiomeric purity via chiral HPLC with a cellulose-based column and UV detection at 220 nm .

Advanced Question: What strategies resolve contradictions in degradation data under basic conditions?

Methodological Answer:

  • Replicate Experiments : Repeat degradation studies (e.g., pH 7.0–8.0) using alternative bases (e.g., KOH vs. NaOH) to isolate reagent-specific effects .
  • Mechanistic Probes : Use 18O^{18}O-labeling or LC-MS to identify degradation pathways (e.g., hydrolysis vs. oxidation) .
  • Statistical Analysis : Apply ANOVA to assess significance of pH-dependent impurity variability (p < 0.05) .

Advanced Question: How do biocatalytic methods compare to traditional chemical synthesis for enantiopure derivatives?

Methodological Answer:

  • Biocatalytic Hydroamination : Enzymes (e.g., aspartase) enable stereoselective amination at ambient conditions, avoiding harsh reagents .
  • Yield and Purity : Biocatalysis often achieves >99% enantiomeric excess (ee) vs. 85–90% ee for chemical methods .
  • Limitations : Substrate scope may be narrower; optimize using directed evolution or co-solvent systems .

Advanced Question: How can researchers mitigate impurities arising from incomplete protection/deprotection?

Methodological Answer:

  • Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Workup Protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted reagents .
  • Crystallization : Recrystallize from hexane/ethyl acetate to isolate high-purity crystals (melting point: 85–87°C) .

Basic Question: What protective group strategies are most effective for the aspartic acid backbone?

Methodological Answer:

  • Amino Protection : Boc (acid-labile) or Fmoc (base-labile), selected based on downstream deprotection needs .
  • Carboxyl Protection : T-butyl esters (stable under basic conditions) or benzyl esters (removable via hydrogenolysis) .
  • Orthogonal Protection : Combine Boc (amino) and Alloc (allyloxycarbonyl, carboxyl) for stepwise deprotection .

Advanced Question: How to standardize analytical protocols for quantifying impurities in N-T-Boc derivatives?

Methodological Answer:

  • Reference Standards : Use certified NIST-traceable standards (e.g., N-Boc-L-aspartic acid, CAS 13726-67-5) for calibration .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection of degradation products (LOQ < 0.1%) .
  • Uncertainty Metrics : Adopt ISO guidelines to calculate measurement uncertainty (±2σ) and validate against benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.